molecular formula C4H4ClNS B2892275 3-(Chloromethyl)isothiazole CAS No. 1246549-42-7

3-(Chloromethyl)isothiazole

Cat. No.: B2892275
CAS No.: 1246549-42-7
M. Wt: 133.59
InChI Key: VJLLMWSPBFVMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)isothiazole is an organic compound containing a five-membered heterocyclic ring with sulfur and nitrogen atoms. This compound is part of the isothiazole family, known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties

Mechanism of Action

Target of Action

3-(Chloromethyl)isothiazole, a derivative of isothiazolinone, primarily targets enzymes with thiols at their active sites . It has been found to exhibit bacteriostatic and fungiostatic activity, making it effective against a broad spectrum of microorganisms . In addition, it has been reported to act as an antagonist of insect GABA receptors, indicating its potential use as an insecticide .

Mode of Action

The antimicrobial activity of this compound is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species . This interaction disrupts the normal function of these enzymes, leading to the death of the microorganism.

Pharmacokinetics

It is known that isothiazolinones, in general, are used in cosmetic and industrial applications due to their bacteriostatic and fungiostatic activity . This suggests that they may have good bioavailability in these contexts.

Result of Action

The primary result of this compound’s action is the inhibition of life-sustaining enzymes, leading to the death of the targeted microorganisms . In the context of its use as an insecticide, it has been shown to exhibit good insecticidal activity against certain species .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, isothiazolinones are known to pose ecotoxicological hazards, and their use is restricted by EU legislation . Furthermore, the stability and degradation of isothiazolinones in the environment are areas of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)isothiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of thioamides with α-haloketones under acidic conditions . Another approach involves the use of metal-catalyzed reactions, such as the Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

    Substitution: Formation of various substituted isothiazoles depending on the nucleophile used.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of dihydroisothiazoles.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other isothiazole derivatives. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

3-(chloromethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-3-4-1-2-7-6-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLLMWSPBFVMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246549-42-7
Record name 3-(chloromethyl)-1,2-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.